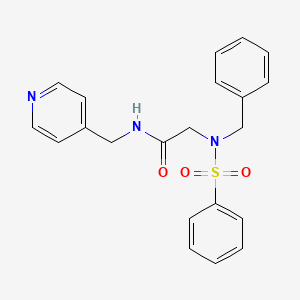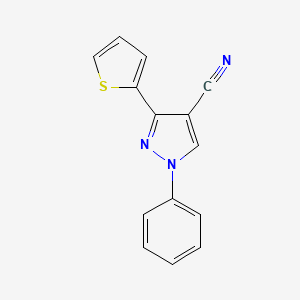![molecular formula C22H26ClN3O2 B3449050 2-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B3449050.png)
2-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide
説明
2-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPCA belongs to the class of piperazine derivatives and has been found to possess a range of pharmacological properties, including analgesic, anti-inflammatory, and anti-anxiety effects.
作用機序
The exact mechanism of action of 2-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. This compound has been found to bind to the mu-opioid receptor, which is involved in pain perception and modulation.
Biochemical and Physiological Effects:
In addition to its analgesic effects, this compound has also been found to possess anti-inflammatory and anti-anxiety properties. Studies have shown that this compound can reduce inflammation in animal models of acute and chronic inflammation. This compound has also been found to reduce anxiety-like behavior in animal models of anxiety.
実験室実験の利点と制限
One of the major advantages of using 2-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide in lab experiments is its high potency. This compound has been found to be highly effective in reducing pain and inflammation in animal models, making it a valuable tool for researchers studying these conditions. However, one of the limitations of using this compound is its potential for toxicity. Studies have shown that high doses of this compound can lead to liver and kidney damage in animal models.
将来の方向性
There are several potential future directions for research on 2-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide. One area of interest is the development of new analogs of this compound that may have improved pharmacological properties. Another area of research is the exploration of the potential therapeutic applications of this compound in humans. Clinical trials will be necessary to determine the safety and efficacy of this compound in humans, and to establish appropriate dosages and treatment regimens.
科学的研究の応用
2-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been the subject of numerous scientific studies, with researchers exploring its potential therapeutic applications. One of the most promising areas of research for this compound is its analgesic properties. Studies have shown that this compound can effectively reduce pain in animal models of acute and chronic pain.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O2/c1-16(2)22(28)26-13-11-25(12-14-26)20-9-7-19(8-10-20)24-21(27)15-17-3-5-18(23)6-4-17/h3-10,16H,11-15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPHUYMFJRGKCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-2-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3448972.png)
![2-methoxy-4-(methylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3448974.png)
![3-(isobutyrylamino)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3448983.png)

![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B3448987.png)
![7,9-dimethyl-11-(3-methylphenyl)pyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B3448999.png)
![7,9-dimethyl-6-(phenoxymethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B3449006.png)
![7,9-dimethyl-6-(4-pyridinyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B3449009.png)
![7,9-dimethyl-11-phenylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B3449012.png)

![ethyl 4-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B3449029.png)


![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B3449044.png)